4-(6-Nitrobenzo[d]oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C₁₃H₉N₃O₃ It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6-position and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the following steps:
Amination: The nitrobenzoxazole is then subjected to amination to introduce the aniline group. This can be done using aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Reduction: The major product of reduction is 4-(6-Aminobenzo[d]oxazol-2-yl)aniline.
Substitution: Depending on the electrophile used, products can include acylated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d]oxazol-2-yl)aniline: Lacks the nitro group and has different biological activities.
4-(6-Aminobenzo[d]oxazol-2-yl)aniline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of both a nitro group and an aniline group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-(6-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9N3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H,14H2 |
InChI Key |
NIYJKINDPUHPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.